Cas no 1640262-06-1 (2,3,4-trifluorobenzene-1-sulfonyl fluoride)

2,3,4-trifluorobenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonyl fluoride, 2,3,4-trifluoro-
- 2,3,4-trifluorobenzene-1-sulfonyl fluoride
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- MDL: MFCD28346979
- Inchi: 1S/C6H2F4O2S/c7-3-1-2-4(13(10,11)12)6(9)5(3)8/h1-2H
- InChI Key: QSTVOESYDQCSJJ-UHFFFAOYSA-N
- SMILES: C1(S(F)(=O)=O)=CC=C(F)C(F)=C1F
2,3,4-trifluorobenzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224430-0.5g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 95% | 0.5g |
$410.0 | 2024-06-20 | |
Enamine | EN300-224430-5.0g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 95% | 5.0g |
$1240.0 | 2024-06-20 | |
Enamine | EN300-224430-1.0g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 95% | 1.0g |
$428.0 | 2024-06-20 | |
Enamine | EN300-224430-1g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 1g |
$428.0 | 2023-09-15 | ||
Enamine | EN300-224430-0.1g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 95% | 0.1g |
$376.0 | 2024-06-20 | |
Enamine | EN300-224430-0.25g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 95% | 0.25g |
$393.0 | 2024-06-20 | |
Enamine | EN300-224430-0.05g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 95% | 0.05g |
$359.0 | 2024-06-20 | |
Enamine | EN300-224430-10.0g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 95% | 10.0g |
$1839.0 | 2024-06-20 | |
Enamine | EN300-224430-2.5g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 95% | 2.5g |
$838.0 | 2024-06-20 | |
Enamine | EN300-224430-10g |
2,3,4-trifluorobenzene-1-sulfonyl fluoride |
1640262-06-1 | 10g |
$1839.0 | 2023-09-15 |
2,3,4-trifluorobenzene-1-sulfonyl fluoride Related Literature
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1. Back matter
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 2,3,4-trifluorobenzene-1-sulfonyl fluoride
Introduction to 2,3,4-trifluorobenzene-1-sulfonyl fluoride (CAS No. 1640262-06-1)
2,3,4-trifluorobenzene-1-sulfonyl fluoride (CAS No. 1640262-06-1) is a fluorinated aromatic sulfonate derivative that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile reactivity and potential applications. This compound belongs to a class of molecules that feature multiple fluorine atoms attached to a benzene ring, which enhances its electronic properties and makes it a valuable intermediate in synthetic chemistry. The presence of a sulfonyl fluoride group further extends its utility as a synthetic building block, particularly in the development of novel bioactive molecules.
The CAS number 1640262-06-1 uniquely identifies this compound in scientific literature and databases, ensuring precise communication among researchers. The structural features of 2,3,4-trifluorobenzene-1-sulfonyl fluoride make it an attractive candidate for various chemical transformations, including nucleophilic substitution reactions, metal-catalyzed coupling reactions, and derivatization processes. These reactions are pivotal in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals.
In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability, lipophilicity, and binding affinity towards biological targets. 2,3,4-trifluorobenzene-1-sulfonyl fluoride exemplifies this trend by serving as a precursor for synthesizing fluorinated sulfonamides and sulfonates, which are key motifs in many drug candidates. For instance, sulfonamides have been widely used in antibiotics, anti-inflammatory drugs, and antiviral agents. The introduction of fluorine atoms into these structures often improves their pharmacokinetic properties, making them more effective in therapeutic applications.
One of the most compelling aspects of 2,3,4-trifluorobenzene-1-sulfonyl fluoride is its role in medicinal chemistry. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit promising biological activity. For example, studies have demonstrated its utility in generating fluorinated benzothiazole derivatives with potent anticancer properties. The fluorine atoms present in the molecule enhance the interactions with biological targets, leading to improved drug efficacy. Additionally, the sulfonyl fluoride group can be selectively converted into other functional groups under mild conditions, allowing for further modifications and optimization.
The synthesis of 2,3,4-trifluorobenzene-1-sulfonyl fluoride typically involves multi-step processes that require careful control of reaction conditions. Common methods include the fluorination of biphenyl derivatives followed by sulfonylation and subsequent fluorination steps. Advanced synthetic techniques such as transition-metal catalysis have been employed to improve yields and selectivity. These methods align with the broader trend in synthetic chemistry towards greener and more efficient processes.
Recent advancements in computational chemistry have also contributed to the understanding of 2,3,4-trifluorobenzene-1-sulfonyl fluoride's reactivity. Molecular modeling studies have provided insights into how the electronic environment influenced by the fluorine atoms affects reaction outcomes. This knowledge is crucial for designing new synthetic strategies and predicting the behavior of related compounds. Such computational approaches are increasingly integrated into drug discovery pipelines to accelerate the development of novel therapeutics.
The pharmaceutical industry has shown particular interest in 2,3,4-trifluorobenzene-1-sulfonyl fluoride due to its potential as a key intermediate in producing bioactive molecules. For instance, researchers have utilized it to synthesize inhibitors targeting enzyme receptors involved in diseases such as cancer and inflammation. The ability to introduce fluorine atoms at specific positions on the benzene ring allows for fine-tuning of molecular properties like solubility and bioavailability. These attributes are critical for developing drugs that can effectively reach their intended biological targets.
Moreover,the agrochemical sector has also benefited from the use of 2,3,4-trifluorobenzene-1-sulfonyl fluoride。 Fluorinated compounds often exhibit improved stability against environmental degradation,which enhances their effectiveness as pesticides and herbicides。 By incorporating this compound into synthetic pathways,chemists can develop novel agrochemicals that offer higher yields and lower environmental impact.
In conclusion,2,3,4-trifluorobenzene-1-sulfonyl fluoride (CAS No.1640262-06-1) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications。 Its unique structural features enable diverse chemical transformations,making it a valuable tool for synthetic chemists.The growing interest in fluorinated compounds underscores its importance as a building block for developing next-generation bioactive molecules.As research continues to uncover new applications,this compound is poised to play an even greater role in advancing chemical innovation.
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